2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that features both a thiadiazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: Starting with a precursor such as thiosemicarbazide, which undergoes cyclization with a suitable reagent like carbon disulfide.
Formation of the Pyrimidine Ring: Using a precursor like 2,4,6-trimethylpyrimidine, which can be synthesized through a Biginelli reaction involving urea, acetylacetone, and an aldehyde.
Coupling Reactions: The thiadiazole and pyrimidine intermediates are then coupled using a carbamoylation reaction, often involving reagents like carbonyldiimidazole (CDI) or phosgene.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the desired product.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Can be facilitated by catalysts or under reflux conditions to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in coordination chemistry to form metal complexes with catalytic properties.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical strength.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Evaluated for its ability to inhibit the growth of bacteria and fungi.
Medicine
Drug Development: Investigated for its potential as an active pharmaceutical ingredient (API) in treating various diseases.
Diagnostics: Used in the development of diagnostic agents for imaging and detection of biological markers.
Industry
Agriculture: Explored as a potential pesticide or herbicide due to its bioactive properties.
Electronics: Used in the fabrication of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of [(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE: Shares structural similarities with other thiadiazole and pyrimidine derivatives.
Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrimidine Derivatives: Widely studied for their roles in DNA synthesis and as anticancer agents.
Uniqueness
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C13H15N5O3S2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C13H15N5O3S2/c1-7-4-8(2)15-12(14-7)22-6-11(20)21-5-10(19)16-13-18-17-9(3)23-13/h4H,5-6H2,1-3H3,(H,16,18,19) |
InChI Key |
MOJNLLNDKYPBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=NN=C(S2)C)C |
Origin of Product |
United States |
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